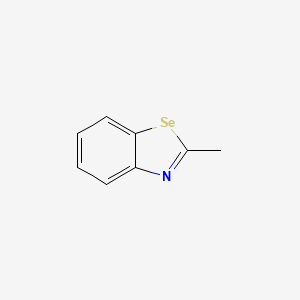

2-Methylbenzoselenazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379483. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-benzoselenazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NSe/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYELQQECQPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2[Se]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062653 | |

| Record name | Benzoselenazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-88-4 | |

| Record name | 2-Methylbenzoselenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2818-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoselenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2818-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoselenazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoselenazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzoselenazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOSELENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WNU6I1DZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylbenzoselenazole

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for 2-methylbenzoselenazole, a heterocyclic organoselenium compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Benzoselenazole Scaffold

Benzoselenazoles are a prominent class of five-membered heterocyclic compounds containing a selenium atom fused to a benzene ring.[1][2] The incorporation of selenium, an essential trace element in human health, imparts unique biological properties to these molecules.[3][4] Organoselenium compounds, including benzoselenazoles, have garnered substantial attention for their potential as therapeutic agents, demonstrating a wide range of biological activities such as antioxidant, anticancer, and anti-Alzheimer's effects.[1][4] The 2-methyl substituted derivative, this compound (C₈H₇NSe), serves as a fundamental building block for the synthesis of more complex molecules and as a subject of study for its intrinsic chemical and biological properties.[1][5]

The unique electronic configuration of selenium allows it to participate in various biological redox processes, making selenium-containing heterocycles attractive candidates for drug design.[4][6] Understanding the synthesis and detailed characterization of foundational structures like this compound is paramount for the rational design of novel therapeutic agents and functional materials.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through several routes, often involving the cyclization of a selenium-containing precursor with a suitable carbon and nitrogen source. A common and effective strategy involves the reaction of bis(2-aminophenyl) diselenide with a source of the 2-methyl group.

Recommended Synthetic Protocol

This protocol outlines a reliable method for the synthesis of this compound, adapted from general procedures for benzoselenazole formation.[7] The causality behind the choice of reagents and conditions is explained to ensure a thorough understanding of the process.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 2-substituted benzoselenazoles.

Step-by-Step Protocol:

-

Reagent Preparation: In a reaction vessel suitable for the chosen heating method (conventional or microwave), combine bis(2-aminophenyl) diselenide (1 equivalent), an aryl methyl ketone such as acetophenone (1.2 equivalents), and sodium metabisulfite (Na₂S₂O₅) (2 equivalents).

-

Expertise & Experience: Sodium metabisulfite acts as a non-toxic reducing agent that facilitates the in-situ generation of the reactive selenium species necessary for cyclization.[1] The aryl methyl ketone serves as the source for the 2-acyl group, which is subsequently reduced to the 2-methyl group.

-

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

-

Causality: DMSO is a polar aprotic solvent that can effectively dissolve the reactants and withstand the high temperatures required for the reaction.

-

-

Reaction Conditions: Heat the mixture to 100-120 °C.

-

Authoritative Grounding: The use of focused microwave irradiation can significantly reduce the reaction time from several hours to as little as 2 hours, often with an improvement in yield.[7]

-

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In-Depth Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for handling, storage, and quality control.

| Property | Value | Source |

| Molecular Formula | C₈H₇NSe | [5] |

| Molecular Weight | 196.12 g/mol | [5][8] |

| Appearance | Yellow solid | [9] |

| Melting Point | 28.5-33 °C | [9][10] |

| Boiling Point | 140 °C @ 51 Torr | [9][10] |

| Refractive Index | n20/D 1.652 (lit.) | [9][10] |

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

Workflow for Spectroscopic Analysis:

Figure 2: Workflow for the spectroscopic characterization of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the benzene ring. The methyl protons should appear as a singlet, while the aromatic protons will exhibit a more complex splitting pattern. For comparison, the methyl protons in the analogous 2-methylbenzoxazole appear around 2.6 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the quaternary carbon at the 2-position, and the carbons of the benzene ring.[5]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[12] For this compound, the mass spectrum should show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (approximately 197 for the most abundant selenium isotope).[5][13] The isotopic pattern of selenium will be a key diagnostic feature.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16] Key expected absorptions for this compound include:

-

Aliphatic C-H stretching (from the methyl group): Below 3000 cm⁻¹[17][18]

-

C=N stretching: Around 1600-1650 cm⁻¹

Safety and Handling

Organoselenium compounds, including this compound, should be handled with care due to their potential toxicity.[3][6]

GHS Hazard Information: [5][9]

-

H301: Toxic if swallowed

-

H331: Toxic if inhaled

-

H373: May cause damage to organs through prolonged or repeated exposure

-

H410: Very toxic to aquatic life with long-lasting effects

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Dispose of waste in accordance with local, state, and federal regulations for selenium compounds.[10]

Applications in Drug Development and Research

The benzoselenazole scaffold is of growing interest in drug discovery.[1][2] These compounds have been investigated for a variety of therapeutic applications, leveraging the unique properties of selenium.[4]

-

Antioxidant Activity: Selenocysteine, a naturally occurring selenium-containing amino acid, plays a crucial role in antioxidant enzymes. Synthetic organoselenium compounds like benzoselenazoles can mimic this activity, protecting cells from oxidative damage caused by reactive oxygen species (ROS).[4]

-

Anticancer Activity: Some organoselenium compounds have shown promise as anticancer agents. They can induce apoptosis in cancer cells and inhibit tumor growth.[4]

-

Other Potential Applications: Research is ongoing into the use of benzoselenazoles for treating neurodegenerative diseases and as antibacterial agents.[2][19]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its synthesis, while requiring careful handling of selenium-containing reagents, is achievable through established methodologies. Thorough characterization using a suite of spectroscopic techniques is essential to ensure the identity and purity of the compound. As research into the therapeutic applications of organoselenium compounds continues to expand, a solid understanding of the synthesis and properties of fundamental building blocks like this compound will be indispensable for the development of next-generation drugs and materials.

References

-

This compound | C8H7NSe | CID 17782 - PubChem. Available from: [Link]

-

A review on benzoselenazoles: synthetic methodologies and potential biological applications - RSC Publishing. Available from: [Link]

-

This compound - Optional[15N NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

This compound | CAS#:2818-88-4 | Chemsrc. Available from: [Link]

-

Selenium-Based Drug Development for Antioxidant and Anticancer Activity - MDPI. Available from: [Link]

-

A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Available from: [Link]

-

Toxicology and pharmacology of synthetic organoselenium compounds: an update - PubMed. Available from: [Link]

-

A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

-

interpretation of two sample infrared spectra - YouTube. Available from: [Link]

-

A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

-

Infrared Spectroscopy - MSU chemistry. Available from: [Link]

-

Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine | Request PDF - ResearchGate. Available from: [Link]

-

mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. - ResearchGate. Available from: [Link]

- CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents.

-

Rapid and Sensitive LC-MS-MS Determination of 2-mercaptobenzothiazole, a Rubber Additive, in Human Urine - PubMed. Available from: [Link]

Sources

- 1. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H7NSe | CID 17782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. echemi.com [echemi.com]

- 10. This compound | CAS#:2818-88-4 | Chemsrc [chemsrc.com]

- 11. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]

- 12. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2-Methylbenzoselenazole

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-Methylbenzoselenazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive published crystal structure of this compound is not available in the reviewed literature, this document outlines the established methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. Drawing upon data from structurally analogous compounds, this guide presents a predictive analysis of its molecular geometry, potential intermolecular interactions, and crystal packing. The protocols and theoretical framework detailed herein serve as a robust resource for researchers undertaking the empirical determination of this compound's crystal structure, offering insights into the experimental choices and the interpretation of results.

Introduction to this compound

This compound (C₈H₇NSe) is a bicyclic aromatic compound featuring a benzene ring fused to a selenazole ring, with a methyl group at the 2-position.[1] The presence of the selenium atom, a chalcogen, imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in various scientific domains. Organoselenium compounds are known for their diverse biological activities, and the benzoselenazole core is a key pharmacophore in the development of novel therapeutic agents. A thorough understanding of the three-dimensional structure of this compound at the atomic level is paramount for rational drug design, enabling the optimization of its interactions with biological targets. Furthermore, knowledge of its crystal packing can inform its solid-state properties, which are critical for pharmaceutical formulation and materials science applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NSe | [1] |

| Molecular Weight | 196.12 g/mol | [1] |

| IUPAC Name | 2-methyl-1,3-benzoselenazole | [1] |

| CAS Number | 2818-88-4 | [2] |

| Appearance | Clear yellow to orange liquid after melting; Yellow solid | [3] |

| Melting Point | 28.5-33 °C | [2][3] |

| Boiling Point | 140 °C at 51 mmHg | [2] |

| Refractive Index | n20/D 1.652 | [2] |

Synthesis and Crystallization

The synthesis of this compound is not explicitly detailed in the provided search results. However, a common route to benzoselenazoles involves the reaction of 2-aminoselenophenol with an appropriate carboxylic acid or its derivative. For this compound, this would typically involve the condensation of 2-aminoselenophenol with acetic anhydride or acetyl chloride.

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step.[4] The choice of solvent and crystallization technique is crucial and is generally determined empirically.

Proposed Crystallization Protocol

-

Solvent Screening : Begin by dissolving a small amount of purified this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile) at an elevated temperature to achieve saturation.

-

Slow Evaporation : Allow the saturated solutions to stand undisturbed at room temperature, permitting the solvent to evaporate slowly. This is a widely used technique for growing high-quality crystals.[4]

-

Vapor Diffusion : In this method, a concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting slow crystallization.

-

Slow Cooling : A saturated solution at a higher temperature is gradually cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

The rationale behind these techniques is to approach supersaturation slowly, allowing the molecules to self-assemble into a thermodynamically stable, well-ordered crystal lattice rather than rapidly precipitating as an amorphous solid.

Molecular Structure and Geometry (Predictive Analysis)

In the absence of experimental data for this compound, we can predict its molecular geometry based on the known structures of related heterocyclic compounds such as benzoxazoles and imidazoles.[5][6] The molecule is expected to be largely planar due to the aromatic nature of the fused ring system.

Below is a DOT language script to generate a diagram of the predicted molecular structure of this compound.

Caption: Predicted molecular structure of this compound.

Table 2: Predicted Bond Lengths and Angles

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| Se-C(Ar) | ~1.89 | C(Ar)-Se-C(Al) | ~88 |

| Se-C(Al) | ~1.95 | C(Ar)-N-C(Al) | ~105 |

| N-C(Ar) | ~1.39 | Se-C(Al)-N | ~115 |

| N=C(Al) | ~1.30 | ||

| C(Ar)-C(Ar) | ~1.39 | ||

| C-H (methyl) | ~1.09 |

These values are estimations based on related structures and standard bond lengths.

Single-Crystal X-ray Diffraction: A Methodological Workflow

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[7][8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and protect it from radiation damage. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Structure Solution : The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement : An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other structural parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Below is a DOT language script illustrating the workflow for single-crystal X-ray diffraction.

Caption: Workflow for Crystal Structure Determination by X-ray Diffraction.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent interactions.[9][10][11][12] For this compound, several types of intermolecular interactions are anticipated to play a role in the crystal packing.

-

π-π Stacking : The planar aromatic rings of adjacent molecules are likely to engage in π-π stacking interactions. These can be either face-to-face or offset.

-

C-H···π Interactions : The hydrogen atoms of the methyl group or the aromatic ring can interact with the π-electron cloud of a neighboring molecule.

-

C-H···N/Se Interactions : Weak hydrogen bonds may form between carbon-bound hydrogen atoms and the nitrogen or selenium atoms of adjacent molecules.

-

Se···N or Se···Se Interactions : Chalcogen bonding is a known phenomenon that could contribute to the crystal packing.

The interplay of these weak interactions will determine the overall packing motif, which could be, for example, a herringbone or a layered structure.[5] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[13]

Below is a DOT language script to visualize the potential intermolecular interactions.

Sources

- 1. This compound | C8H7NSe | CID 17782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2818-88-4 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 2-Methylbenzoselenazole

Introduction

2-Methylbenzoselenazole is a heterocyclic compound belonging to the broader class of benzazoles, which are characterized by a benzene ring fused to a five-membered heterocyclic ring. The incorporation of a selenium atom in the heterocyclic ring of this compound imparts unique chemical and physical properties, making it a molecule of significant interest in various fields, including medicinal chemistry and materials science. Benzoselenazoles have emerged as potential therapeutic agents for a range of diseases and have garnered importance in various biological applications.[1] A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, structural elucidation, and for predicting its behavior in different chemical environments.

This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing not only spectral data but also insights into the interpretation of this data and the experimental methodologies for its acquisition.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the molecular structure of this compound with the IUPAC numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ⁷⁷Se NMR provide detailed information about the electronic environment of the hydrogen, carbon, and selenium nuclei, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl protons and the four aromatic protons of the benzo-fused ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the selenazole ring and the anisotropic effects of the aromatic system.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.8 | Singlet | - |

| H-4 | ~7.8 | Doublet | ~8.0 |

| H-5 | ~7.3 | Triplet | ~7.5 |

| H-6 | ~7.4 | Triplet | ~7.5 |

| H-7 | ~7.9 | Doublet | ~8.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The downfield chemical shifts of the aromatic protons (H-4 to H-7) are characteristic of protons attached to an aromatic ring. The protons H-4 and H-7 are typically the most deshielded due to their proximity to the electron-withdrawing selenazole ring. The methyl protons appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| C-2 | ~170 |

| C-3a | ~153 |

| C-4 | ~127 |

| C-5 | ~125 |

| C-6 | ~126 |

| C-7 | ~128 |

| C-7a | ~140 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The chemical shift of C-2 is significantly downfield due to its attachment to both a nitrogen and a selenium atom. The quaternary carbons (C-3a and C-7a) also exhibit downfield shifts characteristic of carbons at the fusion of two rings. The aromatic carbons (C-4, C-5, C-6, and C-7) resonate in the typical aromatic region of 120-130 ppm.

⁷⁷Se NMR Spectroscopy

⁷⁷Se NMR spectroscopy is a powerful technique for directly probing the selenium atom in the molecule. The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it amenable to NMR studies.[3] The chemical shift of ⁷⁷Se is highly sensitive to the electronic environment around the selenium atom.[3][4]

For this compound, the ⁷⁷Se chemical shift is expected to be in the range of δ 400-600 ppm (relative to dimethyl selenide, (CH₃)₂Se, at 0 ppm). This chemical shift is characteristic of selenium in a heterocyclic aromatic system. The precise chemical shift can be influenced by the solvent, with more electron-donating solvents potentially causing an upfield shift.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectrum of this compound provides a characteristic "fingerprint" and confirms the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | Aromatic C-H stretch | Medium |

| ~2920 | Aliphatic C-H stretch (-CH₃) | Medium |

| ~1600, ~1450 | C=C and C=N stretching (aromatic and selenazole rings) | Strong |

| ~1380 | -CH₃ bending | Medium |

| ~750 | C-H out-of-plane bending (ortho-disubstituted benzene) | Strong |

| ~650 | C-Se stretch | Medium-Weak |

The IR spectrum is dominated by strong absorptions corresponding to the aromatic and selenazole ring systems. The presence of both aromatic and aliphatic C-H stretching vibrations can be distinguished. The C-Se stretching vibration typically appears in the fingerprint region and can be challenging to assign definitively without computational support.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

For this compound, the extended conjugated π-system of the fused aromatic and selenazole rings is the primary chromophore. The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region.

Expected UV-Vis Absorption Maxima (λ_max) for this compound:

-

λ_max ≈ 230-240 nm

-

λ_max ≈ 270-280 nm

These absorptions correspond to π → π* electronic transitions within the conjugated system. The exact position and intensity of these bands can be influenced by the solvent polarity.[7][8] Generally, more polar solvents can lead to slight shifts in the absorption maxima.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Workflow for Spectroscopic Analysis

Caption: Conceptual workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9] Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm).[10] For ⁷⁷Se NMR, an external reference of dimethyl selenide may be used.[4]

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C.

-

For ⁷⁷Se NMR , use a pulse sequence optimized for this nucleus. Due to the lower gyromagnetic ratio and potential for long relaxation times, longer acquisition times may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the reference standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid or liquid this compound directly onto the crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method): [11][12]

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the ATR accessory with the sample or the KBr pellet in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0 for the major absorption bands.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

LPD Lab Services Ltd. (2026). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024, August 14). IntechOpen. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz) of β-cyclodextrin (β-CD), compound 2 (C2) and inclusion complex 2 (IC2) (in DMSO-d6). Retrieved from [Link]

- Govindaraju, V., et al. (2024). Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. Inorganic Chemistry.

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

- Pinto, S., et al. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium.

-

IMSERC. (n.d.). Selenium NMR. Retrieved from [Link]

-

University of Leeds. (n.d.). UV-vis spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

University of Sheffield. (n.d.). (77Se) Selenium NMR. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b) Cyclic voltammograms collected for heterocycles 2 a–c as 0.1 mM solutions of analyte in dry, degassed CH2Cl2 with 0.1 M [nBu4N][B(C6F5)4] as supporting electrolyte. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

IRIS . (n.d.). ARTICLE. Retrieved from [Link]

-

University of Calgary. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]

-

Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 77Se NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-benzoselenazolethiol. Retrieved from [Link]

- Hoff, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Chemistry Research Journal, 6(1), 1-8.

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

- Zakerhamidi, M. S., et al. (2025). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.

-

ResearchGate. (2025). Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 4. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. askthenerd.com [askthenerd.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.washington.edu [chem.washington.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

Solubility of 2-Methylbenzoselenazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methylbenzoselenazole in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical determination of the compound's solubility in common organic solvents.

Introduction to this compound: A Compound of Growing Interest

This compound is a heterocyclic aromatic compound containing a selenium atom, which imparts unique physicochemical and biological properties. Its core structure is a fusion of a benzene ring and a selenazole ring, with a methyl group at the 2-position.[1] Derivatives of benzoselenazole are being explored for a range of applications, including as potent and selective c-MYC transcription inhibitors in cancer therapy, highlighting the importance of understanding their fundamental properties for further development.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2818-88-4 | [1][3] |

| Molecular Formula | C₈H₇NSe | [1][3] |

| Molecular Weight | 196.11 g/mol | [1][3] |

| Appearance | Yellow solid; clear yellow to orange liquid after melting | [4][5] |

| Melting Point | 28.5-34 °C | [3][5] |

| Boiling Point | 140 °C @ 51 mm Hg | [3] |

| LogP | 1.60 | [3] |

| Water Solubility | Insoluble | [5] |

The structure and properties of this compound suggest a predominantly non-polar character, which is a key determinant of its solubility in organic solvents. The LogP value of 1.60 indicates a preference for lipophilic environments over aqueous ones.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound can be predicted by considering its molecular structure in relation to the properties of various common organic solvents.

-

Polarity: this compound is a relatively non-polar molecule due to the large aromatic system. While the nitrogen and selenium atoms introduce some polarity, the overall character is dominated by the non-polar rings.

-

Hydrogen Bonding: The molecule contains a nitrogen atom that can act as a hydrogen bond acceptor. However, it lacks hydrogen bond donor capabilities. This limits its interaction with protic solvents like water and alcohols.

-

Dispersion Forces: The fused aromatic rings provide a large surface area for London dispersion forces, which will be the primary mode of interaction with non-polar solvents.

Based on these principles, this compound is expected to exhibit higher solubility in non-polar and moderately polar aprotic solvents, and lower solubility in highly polar and protic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | Strong London dispersion forces. |

| Toluene | Non-polar Aromatic | Very High | Similar aromatic character allows for favorable pi-stacking interactions. |

| Dichloromethane | Polar Aprotic | High | Good balance of polarity and ability to interact via dispersion forces. |

| Diethyl Ether | Non-polar | Moderate to High | Primarily non-polar with a slight dipole moment. |

| Ethyl Acetate | Polar Aprotic | Moderate | Intermediate polarity. |

| Acetone | Polar Aprotic | Moderate | Higher polarity may limit solubility compared to less polar solvents. |

| Acetonitrile | Polar Aprotic | Low to Moderate | High polarity and dipole moment. |

| Methanol | Polar Protic | Low | Strong hydrogen bonding network of the solvent disfavors the solute. |

| Ethanol | Polar Protic | Low | Similar to methanol, but the ethyl group may slightly improve solubility. |

| Water | Polar Protic | Very Low/Insoluble | Confirmed by available data; lack of hydrogen bond donation and non-polar nature.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Highly polar, but an excellent solvent for a wide range of organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8]

Workflow for Quantitative Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Decision tree for qualitative solubility analysis.

Based on the structure of this compound, it is predicted to be insoluble in water, 5% NaOH, and 5% HCl. It may be soluble in concentrated sulfuric acid due to the presence of the nitrogen and selenium heteroatoms which can be protonated.

Conclusion

References

-

This compound | CAS#:2818-88-4 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

This compound | C8H7NSe | CID 17782. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 21, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 21, 2026, from [Link]

-

2-Methyl-5-methoxybenzoselenazole | C9H9NOSe | CID 76274. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Ground and excited-state properties of 1,3-benzoselenazole derivatives: A combined theoretical and experimental photophysical investigation. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

A review on benzoselenazoles: synthetic methodologies and potential biological applications. (2025, March 26). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. (2023, April 27). PubMed. Retrieved January 21, 2026, from [Link]

-

Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | C8H7NSe | CID 17782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2818-88-4 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. This compound(2818-88-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylbenzoselenazole

Abstract

2-Methylbenzoselenazole, a heterocyclic organoselenium compound, stands at the intersection of synthetic chemistry and materials science with significant potential in the realm of drug development. As an isostere of biologically relevant benzothiazole and benzoxazole scaffolds, it offers unique physicochemical properties conferred by the selenium atom, including enhanced lipophilicity and distinct antioxidant capabilities.[1] This guide provides a comprehensive technical overview of this compound, consolidating its core physical and chemical properties, spectroscopic signature, and toxicological profile. It is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals exploring the applications of selenium-containing heterocycles. While benzoselenazoles are recognized for their therapeutic potential, including antioxidant and antitumor activities, detailed studies on this compound itself remain an emerging area of investigation.[2]

Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic structure where a benzene ring is fused to a selenazole ring, with a methyl group at the 2-position. This arrangement forms the basis of its chemical identity and physical behavior.

IUPAC Name: 2-methyl-1,3-benzoselenazole[3] CAS Number: 2818-88-4[3] Molecular Formula: C₈H₇NSe[3]

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source(s) |

| Molecular Weight | 196.12 g/mol | [3] |

| Exact Mass | 196.97437 Da | [3] |

| Appearance | Yellow solid; clear yellow to orange liquid after melting. | [2] |

| Melting Point | 28.5-30 °C | [4] |

| Boiling Point | 140 °C @ 51 mm Hg | [4] |

| Refractive Index | n20/D 1.652 | [2] |

| LogP | 1.60020 | [4] |

| Vapor Pressure | 0.0901 mmHg @ 25°C | [4] |

Synthesis and Reactivity

Postulated Synthetic Pathway

The most probable synthetic route involves two primary steps: the formation of an N-acetylated aminophenyl selenide intermediate, followed by an acid-catalyzed intramolecular cyclization.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. While specific, fully assigned spectra from peer-reviewed literature are scarce, the expected chemical shifts can be predicted based on the structure and data from analogous compounds like 2-methylbenzothiazole and 2-methylbenzoxazole. [5][6]

-

¹H NMR:

-

Aromatic Protons (approx. 7.0-8.0 ppm): The four protons on the benzene ring will appear in this region. Due to the asymmetry of the fused ring system, they will likely present as a complex multiplet pattern.

-

Methyl Protons (approx. 2.6-2.8 ppm): The three protons of the methyl group at the C2 position are expected to appear as a sharp singlet in this upfield region.

-

-

¹³C NMR:

-

C=N Carbon (approx. 165-175 ppm): The carbon atom at the 2-position, double-bonded to nitrogen, will be the most downfield signal.

-

Aromatic Carbons (approx. 120-155 ppm): The six carbons of the benzene ring will resonate in this range. The two carbons at the ring junction (C3a and C7a) will have distinct shifts from the other four.

-

Methyl Carbon (approx. 15-25 ppm): The methyl carbon will appear as a signal in the far upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups within the molecule. [3][7]

-

~3050 cm⁻¹ (Aromatic C-H Stretch): This absorption confirms the presence of C-H bonds on the benzene ring.

-

~2950 cm⁻¹ (Aliphatic C-H Stretch): This band corresponds to the C-H stretching vibrations of the methyl group.

-

~1600-1650 cm⁻¹ (C=N Stretch): A characteristic sharp peak in this region is indicative of the carbon-nitrogen double bond within the selenazole ring.

-

~1450-1580 cm⁻¹ (Aromatic C=C Stretch): Multiple bands in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

Fingerprint Region (<1400 cm⁻¹): This complex region will contain numerous bands corresponding to C-C single bond stretches, C-H bending, and other vibrations unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak (M⁺): A prominent peak will be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (~197 g/mol , based on the most abundant isotopes). The isotopic pattern will be characteristic of a molecule containing one selenium atom.

-

Key Fragmentation: A common fragmentation pathway for similar structures is the loss of the methyl group, which would result in a significant peak at M-15.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of organoselenium compounds and benzazoles are of significant interest to medicinal chemists. [8]

-

Antioxidant Properties: Selenium is a key component of the antioxidant enzyme glutathione peroxidase. Synthetic organoselenium compounds, including benzoselenazoles, are explored for their ability to mimic this activity, offering potential therapeutic applications in diseases caused by oxidative stress. [2]* Anticancer Activity: Many selenium-containing compounds have demonstrated potent anticancer activity. [8]The benzoselenazole scaffold could serve as a pharmacophore for designing novel antineoplastic agents.

-

Isosteric Replacement: this compound is a structural analogue of 2-methylbenzothiazole and 2-methylbenzoxazole, which are present in numerous FDA-approved drugs. Replacing sulfur or oxygen with selenium can modulate a drug's lipophilicity, metabolic stability, and target binding affinity, making it a valuable strategy in lead optimization. [1]

Safety, Handling, and Toxicology

This compound is classified as toxic and requires careful handling in a laboratory setting. All operations should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects). [3]* Toxicological Data: The oral LD50 in rats is 471 mg/kg. It is reported to cause mild skin and eye irritation in rabbits. [4]* First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air immediately. If ingested, wash out the mouth with water and seek immediate medical aid. [4]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed. [2][4]

Experimental Protocols

Protocol: General Procedure for Spectroscopic Sample Preparation

Trustworthiness: This protocol outlines a self-validating system for sample preparation, ensuring data integrity by minimizing contamination and using appropriate standards.

-

NMR Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the sample height in the tube is adequate for the spectrometer (~4-5 cm).

-

Cap the NMR tube securely. The sample is now ready for analysis.

-

-

FTIR (ATR) Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

GC-MS Sample Preparation:

-

Prepare a dilute stock solution of this compound (~1 mg/mL) in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Perform a serial dilution to obtain a final concentration suitable for injection (e.g., 1-10 µg/mL).

-

Transfer the final solution to a 2 mL autosampler vial and cap it.

-

The sample is now ready for injection into the Gas Chromatograph-Mass Spectrometer.

-

Conclusion

This compound is a foundational organoselenium heterocycle with well-defined physicochemical and spectroscopic properties. While its direct applications are still under exploration, its structural similarity to biologically active scaffolds and the unique properties of selenium make it a compound of high interest for future research, particularly in medicinal chemistry and materials science. This guide provides the core technical data necessary for researchers to handle, characterize, and strategically employ this compound in the development of novel chemical entities.

References

-

New Journal of Chemistry. (n.d.). Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. Royal Society of Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. National Library of Medicine. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. National Library of Medicine. Retrieved from [Link]

-

PubMed. (n.d.). Organoselenium Compounds in Medicinal Chemistry. National Library of Medicine. Retrieved from [Link]

-

PubMed. (n.d.). Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. National Library of Medicine. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of N-(1,1Dimethyl2-propynyl)acetamide (I) to 2,2,3,5,5,6-Hexamethyl-2,5-dihydropyrazine (II). Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. journals.irapa.org [journals.irapa.org]

The Rising Therapeutic Potential of Benzoselenazoles: A Technical Guide to Unlocking Their Biological Activities

Introduction: In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the plethora of heterocyclic compounds, benzoselenazoles—a class of molecules incorporating a selenium atom within a bicyclic aromatic structure—have emerged as a promising frontier in medicinal chemistry. The unique electronic properties conferred by the selenium atom bestow upon these derivatives a diverse range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological potential of novel benzoselenazole derivatives. Grounded in scientific integrity, this document delves into the causality behind experimental choices, provides detailed methodologies for key assays, and synthesizes current understanding of the mechanisms of action, thereby serving as an authoritative resource for advancing the therapeutic application of this fascinating class of compounds.

Part 1: Unveiling the Anticancer Potential of Benzoselenazole Derivatives

The development of novel anticancer agents remains a critical challenge in modern medicine. Benzoselenazole derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Mechanism of Action: Targeting c-MYC and Inducing Oxidative Stress

A significant breakthrough in understanding the anticancer activity of benzoselenazoles came with the discovery of their ability to act as potent and selective inhibitors of c-MYC transcription.[1][2] The c-MYC oncogene is a critical regulator of cell proliferation and is overexpressed in a wide range of human cancers. Certain benzoselenazole derivatives have been shown to selectively stabilize the G-quadruplex structure in the c-MYC promoter, thereby repressing its transcription.[1][2] This targeted approach offers a promising strategy for cancer therapy with potentially fewer side effects compared to conventional chemotherapy. For instance, the benzoselenazole derivative m-Se3 has been identified as a selective inhibitor of c-MYC transcription, leading to the inhibition of hepatoma cell growth.[1][2]

Furthermore, some benzoselenazole-stilbene hybrids have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] This pro-oxidant activity within the tumor microenvironment can trigger cellular damage and programmed cell death. The dual functionality of targeting a specific oncogene while also inducing oxidative stress highlights the versatility of these compounds as anticancer agents.

Experimental Workflow: Assessing Anticancer Activity

A robust evaluation of the anticancer potential of novel benzoselenazole derivatives necessitates a series of well-defined in vitro assays. The following workflow provides a comprehensive approach to characterizing their cytotoxic and mechanistic properties.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Benzoselenazole derivatives

-

Human cancer cell lines (e.g., SMMC-7721, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzoselenazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the reported IC50 values for representative benzoselenazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | SMMC-7721 (Hepatocellular carcinoma) | 6.02 | [3] |

| 3c | SMMC-7721 (Hepatocellular carcinoma) | 6.01 | [3] |

| 3n | HeLa (Cervical cancer) | 3.94 | [3] |

| 3n | A549 (Lung cancer) | 9.14 | [3] |

Part 2: Combating Microbial Threats with Benzoselenazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Benzoselenazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[4][5]

Mechanism of Action: Disrupting Microbial Integrity

The precise antimicrobial mechanisms of benzoselenazoles are still under investigation, but it is hypothesized that they may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The presence of the selenium atom is thought to play a crucial role in their antimicrobial efficacy.

Experimental Workflow: Assessing Antimicrobial Activity

The evaluation of the antimicrobial properties of new compounds follows a standardized workflow to determine their efficacy against various pathogens.

Detailed Experimental Protocols

Materials:

-

Benzoselenazole derivatives

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the benzoselenazole derivatives in methanol.

-

Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Materials:

-

RAW 264.7 murine macrophage cells

-

Benzoselenazole derivatives

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer

-

Primary antibodies (anti-p65, anti-p-p65, anti-IκBα, anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells and treat with benzoselenazole derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Quantitative Data Summary: Antioxidant Activity

The following table shows the antioxidant activity of representative organoselenium compounds, demonstrating their radical scavenging potential.

| Compound | Assay | Scavenging Activity (%) | Reference |

| Selenide 20 | ABTS | 96 | [6] |

| Diselenide 19 | ABTS | 92 | [6] |

| Selenide 20 | DPPH | 91 | [6] |

| Diselenide 19 | DPPH | 86 | [6] |

Conclusion and Future Perspectives

Novel benzoselenazole derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further intensive investigation. The ability of these compounds to modulate key signaling pathways, such as the c-MYC and NF-κB pathways, provides a strong rationale for their development as targeted therapeutics.

The in-depth technical guidance provided in this document, including detailed experimental workflows and protocols, is intended to empower researchers to rigorously evaluate the therapeutic potential of new benzoselenazole derivatives. Future research should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for improved potency and selectivity, and conducting in vivo studies to validate their efficacy and safety profiles. The continued exploration of benzoselenazoles holds the promise of delivering novel and effective treatments for a range of human diseases.

References

- Mugesh, G., & Singh, H. B. (2000). Redox reactions of organoselenium compounds: Implication in their biological activity. Free Radical Research, 33(5), 557-567.

- Li, X., Chen, J., Li, Y., Wang, W., & Sheng, W. (2015). Design, synthesis, and biological evaluation of benzoselenazole-stilbene hybrids as multi-target-directed anti-cancer agents. European Journal of Medicinal Chemistry, 96, 356-365.